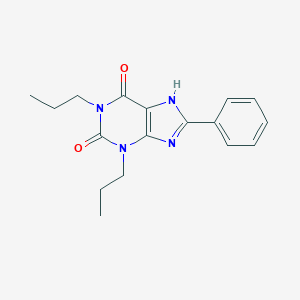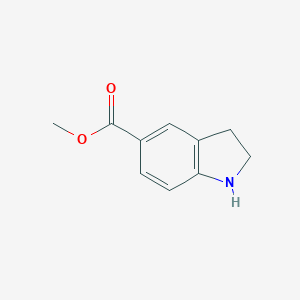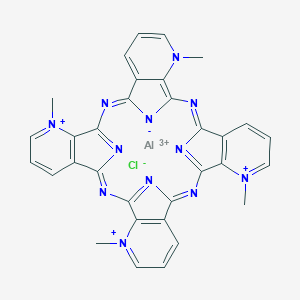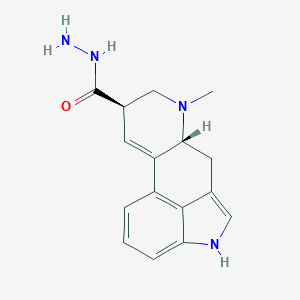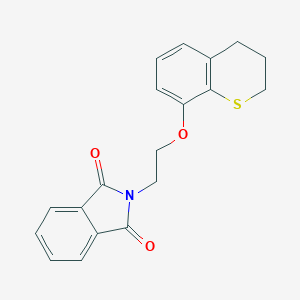
8-((2-Phthalimidoethyl)oxy)thiochroman
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-((2-Phthalimidoethyl)oxy)thiochroman, also known as PTEOT, is a chemical compound that belongs to the class of thiochroman derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
科学研究应用
8-((2-Phthalimidoethyl)oxy)thiochroman has been studied for its potential applications in medicinal chemistry, particularly as a drug candidate for the treatment of various diseases. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
作用机制
The exact mechanism of action of 8-((2-Phthalimidoethyl)oxy)thiochroman is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes and receptors. This compound has been found to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and transcription. It has also been shown to bind to certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the replication of certain viruses, such as the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, this compound has been shown to exhibit antibacterial and antifungal activities.
实验室实验的优点和局限性
One of the main advantages of using 8-((2-Phthalimidoethyl)oxy)thiochroman in lab experiments is its high potency and selectivity. This compound has been found to exhibit high activity against cancer cells and certain viruses, while having minimal toxicity to normal cells. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 8-((2-Phthalimidoethyl)oxy)thiochroman. One area of research is the development of more efficient synthesis methods for this compound and its derivatives. Another area of research is the investigation of the molecular targets of this compound and its mechanism of action. Additionally, this compound could be further studied for its potential applications in the treatment of various diseases, such as cancer and viral infections. Finally, this compound could be explored for its potential as a fluorescent probe for the detection of metal ions in biological systems.
合成方法
The synthesis of 8-((2-Phthalimidoethyl)oxy)thiochroman involves the reaction of 2-(2-bromoethyl)thiochroman with phthalimide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at a temperature of 80-90°C for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.
属性
CAS 编号 |
153804-50-3 |
|---|---|
分子式 |
C19H17NO3S |
分子量 |
339.4 g/mol |
IUPAC 名称 |
2-[2-(3,4-dihydro-2H-thiochromen-8-yloxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H17NO3S/c21-18-14-7-1-2-8-15(14)19(22)20(18)10-11-23-16-9-3-5-13-6-4-12-24-17(13)16/h1-3,5,7-9H,4,6,10-12H2 |
InChI 键 |
VQZODWZMFPKNSJ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC=C2)OCCN3C(=O)C4=CC=CC=C4C3=O)SC1 |
规范 SMILES |
C1CC2=C(C(=CC=C2)OCCN3C(=O)C4=CC=CC=C4C3=O)SC1 |
其他 CAS 编号 |
153804-50-3 |
同义词 |
2-(2-thiochroman-8-yloxyethyl)isoindole-1,3-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



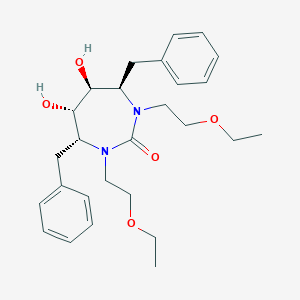
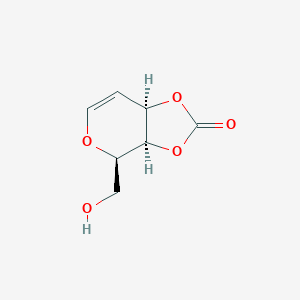



![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)
![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)
